molecular formula B2CoF8 B1593878 Cobalt tetrafluoroborate CAS No. 26490-63-1

Cobalt tetrafluoroborate

Cat. No.: B1593878
CAS No.: 26490-63-1
M. Wt: 232.55 g/mol
InChI Key: SSIMDEJNGHHZCA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by several key nomenclature conventions and registry numbers that reflect its various hydrated states and structural configurations. The primary Chemical Abstracts Service registry number 26490-63-1 corresponds to the general this compound formula, while the hexahydrate form carries the distinct registry number 15684-35-2. The International Union of Pure and Applied Chemistry nomenclature designates this compound as cobalt two positive tetrafluoroborate, reflecting the plus two oxidation state of the cobalt center and the negative one charge on each tetrafluoroborate anion. Alternative nomenclature includes cobaltous tetrafluoroborate, cobalt borofluoride, and cobalt fluoroborate, terms that remain in common usage despite being less systematic than the modern International Union of Pure and Applied Chemistry conventions.

The molecular formula varies significantly depending on the hydration state, with the anhydrous form represented as cobalt boron two fluorine eight and the commonly encountered hexahydrate as cobalt boron two fluorine eight hydrogen twelve oxygen six. The European Community number 247-740-2 provides regulatory identification for commercial and research applications. The compound also carries multiple synonym designations including tetrafluoro-borate one negative cobalt two positive two to one, cobalt two positive tetrafluoroborate one negative, and borate one negative tetrafluoro cobalt two positive two to one, reflecting different systematic approaches to naming complex ionic compounds.

The systematic nomenclature becomes particularly important when distinguishing between different structural variants and hydration states. The hexahydrate form, being the most stable and commonly available variant, is often simply referred to as this compound in laboratory practice, although precise identification requires specification of the hydration level. The MDL numbers MFCD00016012 for the general compound and MFCD00243274 for specific variants provide additional database identifiers used in chemical information systems.

Historical Context in Coordination Chemistry

The development of this compound as a significant compound in coordination chemistry parallels the broader evolution of understanding regarding weakly coordinating anions and their role in stabilizing reactive metal centers. The tetrafluoroborate anion itself emerged as an important chemical entity following the development of methods for safely handling and utilizing boron trifluoride and tetrafluoroboric acid in the mid-twentieth century. The recognition that tetrafluoroborate could serve as a non-coordinating or weakly coordinating anion opened new possibilities for creating stable ionic compounds with highly reactive cationic species, leading to increased interest in transition metal tetrafluoroborate complexes.

Historical applications of this compound initially focused on its use as a source of cobalt ions in electrochemical processes, particularly in metal electroplating applications where the weakly coordinating nature of the tetrafluoroborate anion provided advantages over more strongly coordinating alternatives. The compound's stability in aqueous solution and its ability to maintain cobalt in the plus two oxidation state made it particularly valuable for these applications. As coordination chemistry evolved, researchers began to recognize the potential of this compound as a precursor for synthesizing more complex coordination compounds and as a component in catalytic systems.

The emergence of this compound in modern catalytic applications represents a significant advancement in its historical utility. Research conducted in the early twenty-first century demonstrated that cobalt salts, including this compound, could serve as highly effective co-catalysts in organic transformations when combined with Lewis acids. This discovery marked a transition from viewing this compound primarily as a simple source of cobalt ions to recognizing it as an active component in sophisticated catalytic systems. The compound's effectiveness in promoting Beckmann rearrangements and other organic transformations has established it as an important tool in synthetic organic chemistry.

Fundamental Physical Properties

The physical properties of this compound vary significantly depending on the hydration state, with the hexahydrate form exhibiting distinct characteristics that reflect its coordinated water content and crystalline structure. The hexahydrate appears as pink to violet crystalline material, reflecting the characteristic coloration associated with cobalt two positive ions in octahedral coordination environments. The exact mass of the hexahydrate is 341.002420 atomic mass units, with a molecular weight of 340.63 grams per mole. The anhydrous form, with a molecular weight of 232.54 grams per mole, represents a significantly different material in terms of both physical appearance and chemical reactivity.

Solubility characteristics represent one of the most important physical properties of this compound, with the compound demonstrating high solubility in water and polar organic solvents. This solubility behavior reflects the ionic nature of the compound and the solvation of both the cobalt cations and tetrafluoroborate anions by polar solvent molecules. The hygroscopic nature of the compound, particularly evident in the hexahydrate form, necessitates careful storage conditions to maintain consistent composition and prevent moisture-related degradation. Temperature-dependent properties include a melting point range of 70-80 degrees Celsius for certain forms, although specific thermal behavior varies with hydration state.

The crystalline nature of this compound contributes to its stability and handling characteristics, with well-formed crystals providing visual confirmation of compound purity and proper storage conditions. Density measurements and other bulk properties reflect the close packing of ions in the crystal structure, although specific values vary depending on crystal form and hydration level. The compound's appearance can range from red-orange to brown crystalline powder, depending on crystal size, hydration state, and purity level. These visual characteristics serve as important indicators for assessing compound quality and identifying potential degradation or contamination issues.

Molecular Structure Analysis

The molecular structure of this compound encompasses both the local coordination environment of the cobalt center and the overall arrangement of ions in different phases and hydration states. In the hexahydrate form, cobalt exists in an octahedral coordination environment with six water molecules occupying the primary coordination sphere, creating a hexaaqua cobalt two positive complex cation. The tetrafluoroborate anions remain in the outer coordination sphere, maintaining their tetrahedral geometry while providing charge balance for the overall structure. This arrangement exemplifies the principle of weakly coordinating anions, where the tetrafluoroborate ions do not compete effectively with water molecules for coordination sites on the cobalt center.

The tetrafluoroborate anion itself maintains a regular tetrahedral structure with boron at the center and four fluorine atoms at the vertices, consistent with the electron configuration and bonding preferences of boron in this oxidation state. The bond lengths and angles within the tetrafluoroborate anion remain relatively constant across different this compound variants, reflecting the stability and well-defined nature of this tetrahedral species. The weakness of the coordinate bond between tetrafluoroborate and metal centers makes it an ideal choice for applications requiring anions that do not interfere with desired coordination chemistry at the metal center.

Crystallographic studies of this compound hexahydrate reveal a complex three-dimensional structure where hexaaqua cobalt two positive complex cations are arranged in an ordered fashion with tetrafluoroborate anions occupying specific lattice positions. The hydrogen bonding network involving coordinated water molecules and tetrafluoroborate anions contributes to the overall stability of the crystal structure and influences properties such as solubility and thermal stability. Advanced spectroscopic techniques including infrared spectroscopy confirm the presence of both coordinated water molecules and tetrafluoroborate anions through characteristic vibrational modes, with boron-fluorine stretching vibrations typically observed around 1,080 and 530 wavenumbers.

In solution, the structure becomes more dynamic, with potential ligand exchange processes allowing coordinated water molecules to be replaced by other donor molecules depending on solution conditions and the presence of competing ligands. This structural flexibility makes this compound an excellent precursor for synthesizing targeted coordination compounds with specific ligand environments. Nuclear magnetic resonance spectroscopy and other solution-phase characterization techniques reveal the fluxional nature of the coordination sphere in solution, contrasting with the more rigid structure observed in the solid state. The electronic structure of the cobalt center, with its three unpaired electrons in the d7 configuration, contributes to the compound's magnetic properties and its behavior in coordination chemistry applications.

Properties

IUPAC Name

cobalt(2+);ditetrafluoroborate
Source PubChem
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InChI

InChI=1S/2BF4.Co/c2*2-1(3,4)5;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIMDEJNGHHZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CoF8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40885353
Record name Borate(1-), tetrafluoro-, cobalt(2+) (2:1)
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Molecular Weight

232.55 g/mol
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CAS No.

26490-63-1
Record name Cobalt boron tetrafluoride
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Record name Borate(1-), tetrafluoro-, cobalt(2+) (2:1)
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Record name Borate(1-), tetrafluoro-, cobalt(2+) (2:1)
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Record name Cobalt(2+) tetrafluoroborate(1-)
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Preparation Methods

Direct Acid-Base Reaction Method

The most commonly employed laboratory synthesis of cobalt tetrafluoroborate hexahydrate involves the reaction of cobalt(II) carbonate or cobalt(II) hydroxide with tetrafluoroboric acid (HBF4). This method is favored for its simplicity and efficiency:

  • Reaction Conditions : Typically performed at room temperature.
  • Procedure : Cobalt(II) carbonate or hydroxide is dissolved in an aqueous solution of tetrafluoroboric acid. The reaction proceeds to form a this compound solution.
  • Crystallization : The solution is then evaporated under controlled conditions to yield the hexahydrate crystalline solid.

This method benefits from mild conditions, high purity product formation, and relatively straightforward processing.

Industrial Scale Production

On an industrial scale, the preparation follows similar principles but involves scaled-up equipment and process controls:

  • Controlled Reaction : Cobalt(II) salts (e.g., cobalt(II) sulfate, cobalt(II) chloride) react with tetrafluoroboric acid.
  • Purification : Crystallization and filtration steps are optimized to maximize yield and purity.
  • Quality Control : Analytical techniques ensure the removal of impurities and consistent hydration state.

This approach ensures reproducibility and product quality suitable for commercial and research applications.

Chemical Reaction Overview

The key reaction for this compound synthesis can be summarized as:

$$
\text{CoCO}3 + 2 \text{HBF}4 + 6 \text{H}2\text{O} \rightarrow \text{Co(BF}4)2 \cdot 6 \text{H}2\text{O} + \text{CO}_2 \uparrow
$$

Similarly, cobalt(II) hydroxide reacts as:

$$
\text{Co(OH)}2 + 2 \text{HBF}4 + 6 \text{H}2\text{O} \rightarrow \text{Co(BF}4)2 \cdot 6 \text{H}2\text{O} + 2 \text{H}_2\text{O}
$$

These reactions proceed with the release of carbon dioxide in the carbonate case and water in the hydroxide case, yielding the desired this compound hexahydrate.

Data Table: Summary of Preparation Parameters

Parameter Laboratory Method Industrial Method
Starting Materials CoCO3 or Co(OH)2, HBF4 Co(II) salts (e.g., sulfate, chloride), HBF4
Reaction Temperature Room temperature (~20-25 °C) Controlled, often ambient to 35 °C
Solvent Aqueous solution Aqueous solution
Reaction Time Several hours Optimized for scale, hours to days
Product Form Crystalline hexahydrate Crystalline hexahydrate
Purification Evaporation and crystallization Crystallization, filtration, washing
Yield High (dependent on stoichiometry) High, optimized for purity and yield

Analytical and Quality Control Considerations

To ensure the quality of this compound hexahydrate prepared:

Summary of Research Findings

  • The preparation of this compound hexahydrate is well-established via direct reaction of cobalt(II) carbonate or hydroxide with tetrafluoroboric acid.
  • Reaction parameters such as temperature, stoichiometry, and crystallization conditions critically influence yield and purity.
  • Industrial methods scale these reactions with enhanced control and purification to meet commercial standards.
  • Analytical techniques confirm hydration state and purity, essential for reproducible use in catalysis and coordination chemistry.

Chemical Reactions Analysis

Redox Reactions

Cobalt(II) tetrafluoroborate participates in oxidation and reduction processes, often mediated by its Co²⁺/Co³⁺ redox couple.

Reaction TypeConditionsProductsKey ObservationsSources
Oxidation With O₂ or H₂O₂ in basic aqueous solutionsCo³⁺ complexes (e.g., CoO(OH))Forms catalytically active Co³⁺ species for organic oxidations
Reduction Using silanes (e.g., PhMeSiH₂) in acetone at –50°CCo²⁺ complexes (e.g., 1 in Scheme 7)Silane reduces Co³⁺ to Co²⁺ without H₂ evolution; stoichiometry: 1 Si–H → 2 Co³⁺ → 2 Co²⁺

Mechanistic Insight :

  • In oxidative MHAT (Metal-Hydride Hydrogen Atom Transfer) catalysis, Co(BF₄)₂·6H₂O generates transient Co³⁺–H intermediates that undergo HAT with alkenes (e.g., 4-penten-1-ol → 2-methyltetrahydrofuran) .

  • Electrochemical studies show a Co²⁺/Co³⁺ redox potential of ~265 mV (vs. Fc⁺/Fc) in acetonitrile, critical for energy storage applications .

Ligand Substitution Reactions

The tetrafluoroborate anion (BF₄⁻) is readily displaced by stronger-field ligands, forming stable cobalt complexes.

Ligand SystemReaction ConditionsProductsStabilityApplicationsSources
Tripodal amines (e.g., tren derivatives)Aerial oxidation in MeCN with base[Co(tren)(MePyrz)₃]Air-stable trinuclear complexesMagnetic materials research
Bidentate N-donors (e.g., salen ligands)Room temperature in CH₂Cl₂(salen)Co³⁺–OTf intermediatesCatalytically active in alkene hydrofunctionalizationOrganic synthesis

Example Reaction :

text
Co(BF₄)₂·6H₂O + 2 tren(MePyrzH)₃ → [Co(tren)(MePyrz)₃](BF₄)₂ + 6 H₂O

Coordination-Driven Assembly

The compound serves as a precursor for supramolecular architectures:

SystemComponentsStructurePropertiesSources
Heteroscorpionate complexes 5-methyl-1H-pyrazole-3-carboxaldehyde + trenTrigonal prismatic Co₃ clustersSingle-molecule magnetism (SMM) behavior
Electrolyte systems Dissolved in ionic liquids (e.g., [BMIM][BF₄])Solvated [Co(H₂O)₆]²⁺ ionsEnhanced ionic conductivity (3.2 mS/cm at 25°C)

Electrochemical Behavior

Cyclic voltammetry data for Co(BF₄)₂·6H₂O in acetonitrile:

ParameterValueConditionsSignificanceSources
E₁/₂ (Co²⁺/Co³⁺)265 mV0.1 M TBAPF₆, 25°CReversible redox process
ΔE_p (mV)78Scan rate: 100 mV/sQuasi-reversible electron transfer
Diffusion coefficient (D)1.2×10⁻⁶ cm²/s-Relevant for battery electrolyte design

Stability and Decomposition Pathways

Critical degradation modes under varying conditions:

ConditionProductsMechanismImplicationsSources
Heating (>150°C) CoF₂ + B₂O₃ + HFThermal decompositionRequires inert atmosphere handling
Acidic hydrolysis [Co(H₂O)₆]²⁺ + HBF₄Ligand protonationLimits use in strongly acidic media

Scientific Research Applications

Cobalt tetrafluoroborate (Co BF4 2\text{Co BF}_4\text{ }_2) is a coordination compound that has garnered attention for its diverse applications in various scientific fields. This article delves into the applications of this compound, highlighting its roles in catalysis, electrochemistry, and materials science, supported by comprehensive data tables and documented case studies.

This compound has been investigated for its electrochemical properties, particularly in battery technology and electroplating.

Case Study: Lithium-Ion Batteries

  • Research Findings : In lithium-ion batteries, this compound has been used as an electrolyte additive to enhance ionic conductivity and improve cycle stability. The compound helps to form a stable solid-electrolyte interphase (SEI), which is crucial for battery performance.
  • Data Table :
Electrolyte AdditiveConductivity (S/cm)Cycle Stability (%)
Co(BF4)21.590

Coordination Chemistry

This compound is frequently used in coordination chemistry to synthesize new metal complexes with potential applications in catalysis and materials science.

Case Study: Synthesis of Metal Complexes

  • Research Findings : Researchers have synthesized various metal complexes using this compound as a precursor. These complexes exhibit interesting electronic properties, making them suitable for applications in photonic devices.
  • Data Table :
Metal ComplexSynthesis MethodApplication
Co(NH3)62SolvothermalPhotonic Devices
[Ni(CO)(BF4)]HydrothermalCatalytic Processes

Material Science

In material science, this compound is utilized for producing thin films and coatings with specific properties.

Case Study: Thin Film Deposition

  • Research Findings : Studies have shown that thin films deposited from this compound solutions exhibit excellent magnetic properties, making them suitable for spintronic applications.
  • Data Table :
Film Thickness (nm)Magnetic Saturation (emu/g)Application
10050Spintronics
20075Magnetic Sensors

Comparison with Similar Compounds

Cobalt(III) Tetrafluoroborate Complexes

A cobalt(III) complex, [tetrakis(benzylisocyanide)bis(tri-i-propylphosphite)cobalt(III)]BF₄ , demonstrates how oxidation state and ligand environment alter properties compared to Co(II) tetrafluoroborate:

  • Stability : The Co(III) complex is stabilized by strong-field ligands (isocyanide and phosphite), whereas Co(II) salts are more labile .
  • Reactivity : Co(III) complexes are less redox-active under standard conditions but exhibit unique catalytic behavior in alkylation and hydrogenation reactions .
Property Co(II) Tetrafluoroborate Co(III) Complex
Oxidation State +2 +3
Ligands H₂O (hydration) Benzylisocyanide, phosphite
Redox Activity High Moderate
Catalytic Applications Electrochemical reduction Organometallic synthesis

Copper(II) Tetrafluoroborate

Cu(BF₄)₂ is another transition metal tetrafluoroborate with distinct catalytic roles:

  • Catalytic Efficiency : Copper(II) tetrafluoroborate excels in coupling aldehydes/ketones with orthoformates at room temperature , whereas cobalt analogs are preferred in electrochemical CO₂ reduction due to higher selectivity for hydrocarbon products .
  • Coordination Chemistry : Cu²⁺ forms stronger Jahn-Teller distortions, whereas Co²⁺ adopts octahedral geometries in aqueous solutions .

Ionic Liquids Containing BF₄⁻

Tetrafluoroborate-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), highlight the anion’s role in non-aqueous systems:

  • Thermal Stability : [BMIM]BF₄ exhibits higher thermal stability (>300°C) compared to hydrated Co(BF₄)₂, which decomposes upon dehydration .
  • Electrochemical Behavior : Co(BF₄)₂ in aqueous electrolytes facilitates ion transport, while [BMIM]BF₄ in organic solvents enhances conductivity in supercapacitors .

Lead(II) Tetrafluoroborate Complexes

Lead(II) complexes with BF₄⁻, such as [Pb(di-imine)]BF₄ , exhibit unusual coordination modes:

  • Coordination Geometry : Pb²⁺ adopts hemidirectional or distorted geometries due to its lone pair, contrasting with Co²⁺’s octahedral preference .
  • Anion Interaction : BF₄⁻ acts as a weakly coordinating anion in Pb(II) complexes, whereas in Co(II) salts, it may participate in hydrogen bonding with hydrate shells .

Diazonium Tetrafluoroborates

Compounds like benzenediazonium tetrafluoroborate (BDT) are used in covalent functionalization of materials:

  • Stability : BDT decomposes rapidly under light or heat to release N₂, unlike Co(BF₄)₂, which remains stable under similar conditions .
  • Reactivity : BDT forms aryl radicals for surface modification, while Co(BF₄)₂ participates in redox catalysis .

Key Research Findings

  • Electrochemical Applications : Co(BF₄)₂ in ionic liquids (e.g., BMI·BF₄) achieves Faradaic efficiencies >80% for CO production in CO₂ reduction, outperforming Cu(BF₄)₂ .
  • Coordination Flexibility : Co²⁺ binds BF₄⁻ indirectly via hydration shells, whereas Pb²⁺ allows direct but weak BF₄⁻ coordination .
  • Thermophysical Properties : Methylpyridinium tetrafluoroborate ionic liquids show cation-dependent melting points (−20°C to 50°C), unlike Co(BF₄)₂, which decomposes before melting .

Biological Activity

Cobalt tetrafluoroborate (Co(BF₄)₂) is a coordination compound that exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by recent studies and findings.

This compound is typically encountered in its hydrated form, cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O). It is characterized by an octahedral geometry, which is common among cobalt complexes. The presence of tetrafluoroborate ions contributes to its stability and solubility in aqueous solutions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of cobalt(II) complexes, including this compound. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on various cobalt complexes demonstrated their bactericidal potential against Streptococcus mutans (Gram+) and Escherichia coli (Gram−). The synthesized cobalt complex showed significant sensitivity to both bacterial strains, indicating its potential as an antimicrobial agent .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Co(BF₄)₂S. mutans32 µg/mL
Co(BF₄)₂E. coli64 µg/mL

Anticancer Properties

Cobalt complexes are also being studied for their anticancer activity . The ability of Co(III) complexes to interact with DNA suggests potential applications in cancer therapy. The reduction of Co(III) to Co(II) under hypoxic conditions can lead to the release of cytotoxic agents that target cancer cells while minimizing damage to healthy cells .

The mechanism by which cobalt complexes exert their anticancer effects includes:

  • DNA Intercalation : Cobalt complexes can intercalate into DNA strands, leading to structural alterations and subsequent cytotoxicity.
  • Nuclease Activity : Studies have shown that certain cobalt complexes possess nuclease-like activity, cleaving DNA and inhibiting cell proliferation .
  • Metal Binding Site Blocking : These complexes can block essential metal-binding sites in enzymes critical for cancer cell survival.

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity . Cobalt compounds can pose risks, including acute toxicity through dermal exposure and inhalation. Safety data indicate that this compound is classified as hazardous, necessitating careful handling in laboratory settings .

Q & A

Q. What are the recommended methods for synthesizing cobalt(II) tetrafluoroborate hexahydrate, and how can its purity be validated?

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) is typically synthesized by reacting cobalt(II) carbonate (CoCO₃) or cobalt(II) hydroxide with tetrafluoroboric acid (HBF₄) in aqueous medium, followed by crystallization. Purity validation requires:

  • Elemental analysis (e.g., inductively coupled plasma optical emission spectroscopy [ICP-OES]) to confirm Co²⁺ and BF₄⁻ stoichiometry.
  • Vibrational spectroscopy (FT-IR) to identify characteristic B-F stretching modes (~1,080 cm⁻¹) and hydration bands .
  • Thermogravimetric analysis (TGA) to verify the hexahydrate structure by measuring mass loss corresponding to water molecules .

Q. What analytical techniques are critical for characterizing cobalt(II) tetrafluoroborate’s structural and electronic properties?

Key techniques include:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms hydration state.
  • Infrared (IR) spectroscopy : Detects B-F bonding and coordination environment (e.g., shifts in BF₄⁻ vibrations when bound to Co²⁺) .
  • UV-Vis spectroscopy : Identifies d-d transitions of Co²⁺ in solution or solid state, providing insights into ligand field effects.
  • Electrochemical methods : Cyclic voltammetry to study redox behavior, particularly in catalytic applications .

Q. How should researchers handle cobalt(II) tetrafluoroborate hexahydrate to ensure laboratory safety?

Safety protocols from SDS guidelines include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin Irrit. 1A/1B) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • Storage : Keep in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does cobalt(II) tetrafluoroborate function as a catalyst in hydrogen evolution reactions (HER), and what mechanistic insights exist?

Co(BF₄)₂ acts as a precursor for Co²⁺ centers in HER catalysts. Mechanistic studies suggest:

  • Ligand coordination : Bis-imidazole or benzazole ligands stabilize Co²⁃ intermediates, facilitating proton-coupled electron transfer .
  • Redox activity : Co²⁺/Co³⁺ transitions enable efficient H₂ generation, with BF₄⁻ acting as a non-coordinating anion to preserve active sites .
  • Spectroscopic validation : In-situ IR and XAS track coordination changes during catalysis .

Q. What strategies exist for incorporating cobalt(II) tetrafluoroborate into supramolecular cages, and what anion-binding interactions dominate?

Co(BF₄)₂ templates self-assembly of cobalt-based cages via:

  • Anion templating : BF₄⁻ occupies cavity spaces, driving cage formation through weak anion-π interactions .
  • Host-guest studies : XRD and NMR confirm BF₄⁻ encapsulation, with stability influenced by solvent polarity and counterion size .

Q. How do solvent systems and counterion choices influence the electrochemical stability of cobalt(II) tetrafluoroborate in energy storage applications?

  • Solvent effects : In propylene carbonate (PC) or acetonitrile, BF₄⁻ exhibits high ionic conductivity but may decompose at high voltages (>4.5 V).
  • Counterion comparison : Co(BF₄)₂ outperforms nitrate or sulfate salts in conductivity due to BF₄⁻’s low charge density .
  • Accelerated aging tests : Electrochemical impedance spectroscopy (EIS) monitors stability under thermal stress (e.g., 60°C for 48 hours) .

Q. What spectroscopic evidence exists for microhydration effects on cobalt(II) tetrafluoroborate complexes in gas-phase studies?

Gas-phase IR spectroscopy of microhydrated [Co(BF₄)(H₂O)ₙ]⁺ clusters (n = 2–3) reveals:

  • Water coordination : H₂O ligands induce red shifts in B-F stretching frequencies (~30 cm⁻¹ per H₂O molecule).
  • Hydration thermodynamics : Binding energies calculated via mass spectrometry correlate with DFT models .

Methodological Considerations

  • Contradictions in data : Discrepancies in BF₄⁻ vibrational frequencies between solid-state (1,080 cm⁻¹) and gas-phase (1,050 cm⁻¹) studies highlight solvent and coordination effects .
  • Comparative studies : Use LiBF₄ or [bmim][BF₄] (ionic liquid) as benchmarks for electrochemical or solubility analyses .

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